

An In-depth Technical Guide to 1-(2-Furoyl)-4-Piperidinecarboxamide

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Compound of Interest

Compound Name: 1-(2-furoyl)-4-piperidinecarboxamide

Cat. No.: B5680178

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-(2-furoyl)-4-piperidinecarboxamide**, a molecule of interest within medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this document synthesizes information from analogous structures and fundamental chemical principles to offer insights into its physicochemical properties, potential synthesis, analytical characterization, and prospective biological activities.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Weight

The molecular structure of **1-(2-furoyl)-4-piperidinecarboxamide** consists of a piperidine-4-carboxamide core acylated at the piperidine nitrogen with a 2-furoyl group.

Molecular Formula: $C_{11}H_{14}N_2O_3$

Calculation of Molecular Weight: To determine the molecular weight, we sum the atomic weights of all atoms in the empirical formula:

- $(11 \times \text{Carbon}) + (14 \times \text{Hydrogen}) + (2 \times \text{Nitrogen}) + (3 \times \text{Oxygen})$
- $(11 \times 12.011) + (14 \times 1.008) + (2 \times 14.007) + (3 \times 15.999) = 222.24 \text{ g/mol}$

A summary of the key physicochemical data is presented in Table 1.

Property	Value	Source
Molecular Formula	$C_{11}H_{14}N_2O_3$	Calculated
Molecular Weight	222.24 g/mol	Calculated
CAS Number	Not Assigned	N/A

Structural Analogs

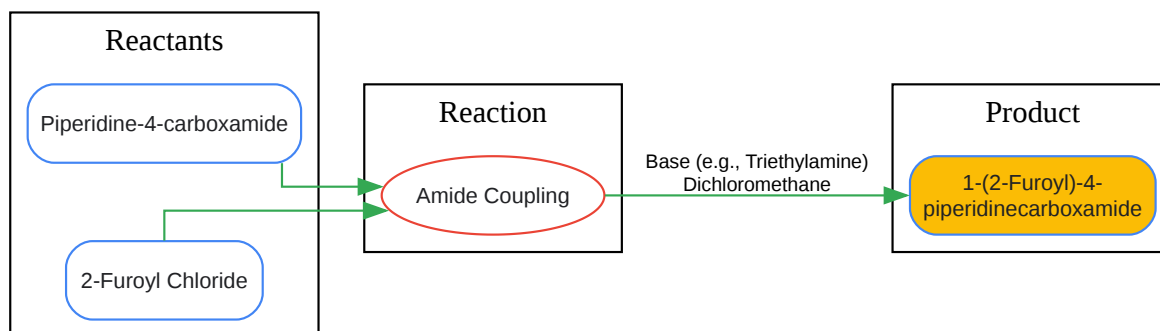
While data for the title compound is scarce, several more complex molecules incorporate the 1-(furan-2-carbonyl)piperidine-4-carboxamide moiety. For instance, N-(4-bromo-2-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide has a reported molecular weight of 395.2 g/mol .[1] Another analog, 1-(furan-2-ylcarbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide, has a molecular weight of 419.5 g/mol .[2] These examples highlight the utility of the core structure as a scaffold in medicinal chemistry.

Synthesis and Characterization

The synthesis of **1-(2-furoyl)-4-piperidinecarboxamide** can be logically approached through standard amide bond formation reactions.

Proposed Synthetic Route

A plausible and efficient synthesis involves the coupling of piperidine-4-carboxamide with 2-furoyl chloride. This is a common method for the acylation of secondary amines.



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Caption: Proposed synthesis of **1-(2-furoyl)-4-piperidinecarboxamide**.

Experimental Protocol:

- **Dissolution:** Dissolve piperidine-4-carboxamide (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.
- **Addition of Acylating Agent:** Slowly add a solution of 2-furoyl chloride (1 equivalent) in DCM to the cooled mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

To confirm the identity and purity of the synthesized **1-(2-furoyl)-4-piperidinecarboxamide**, a suite of analytical techniques should be employed.

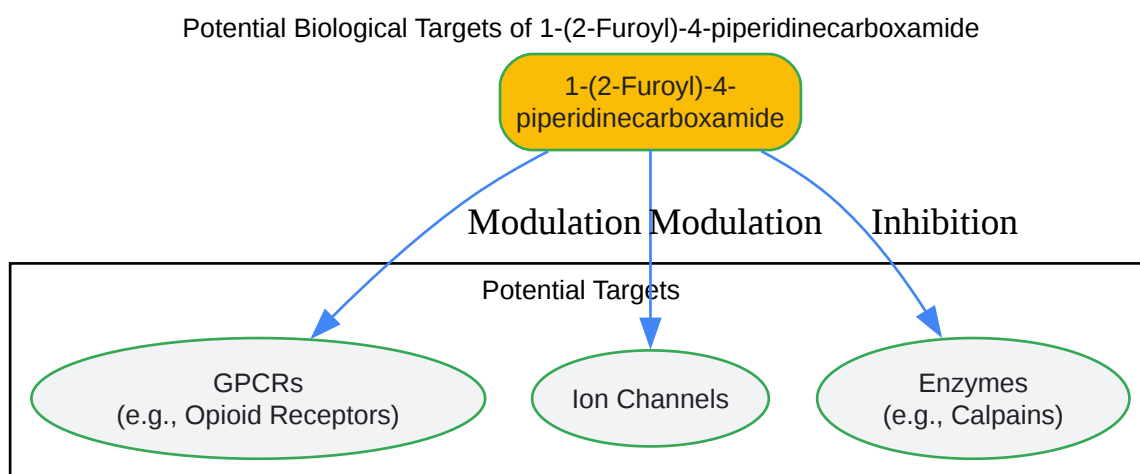
Analytical Method	Expected Observations
¹ H NMR	Signals corresponding to the furan ring protons, the piperidine ring protons, and the amide protons. The integration of these signals should be consistent with the number of protons in each environment.
¹³ C NMR	Resonances for the carbonyl carbons of the furoyl group and the carboxamide, as well as the carbons of the furan and piperidine rings.
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight (222.24 g/mol).
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H stretches of the primary amide, C=O stretches of both amide groups, and C-O-C stretches of the furan ring.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound.

Potential Biological and Pharmacological Profile

The 4-piperidinecarboxamide scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to serve as a versatile framework for biologically active compounds.[3] Derivatives of this scaffold have shown a wide range of pharmacological activities.

Anticipated Biological Targets

Based on the activities of similar piperidine-containing compounds, **1-(2-furoyl)-4-piperidinecarboxamide** could potentially interact with a variety of biological targets.



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Caption: Potential biological targets for **1-(2-furoyl)-4-piperidinecarboxamide**.

- G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands. For instance, various 4-piperidinecarboxamide derivatives have been explored as modulators of opioid receptors.[3]
- Enzyme Inhibition: Piperidine carboxamides have been successfully designed as enzyme inhibitors. For example, derivatives have been shown to inhibit calpains, a family of calcium-dependent cysteine proteases.[4]
- Antimicrobial Activity: The furan ring is present in numerous compounds with antimicrobial properties. It is plausible that the combination of the furoyl group and the piperidine scaffold could lead to antibacterial or antifungal activity.

Future Directions for Research

Given the potential for diverse biological activity, future research on **1-(2-furoyl)-4-piperidinecarboxamide** should focus on a systematic screening against a panel of relevant biological targets. Initial in vitro assays could include receptor binding assays for various GPCRs and enzyme inhibition assays for proteases and kinases. Depending on the initial screening results, further optimization of the structure could be undertaken to enhance potency and selectivity for a particular target.

Conclusion

While **1-(2-furoyl)-4-piperidinecarboxamide** is not a widely documented compound, its structural components suggest significant potential for biological activity. This technical guide provides a foundational understanding of its physicochemical properties, a viable synthetic strategy, and a roadmap for its analytical characterization and biological evaluation. For researchers in drug discovery and medicinal chemistry, this molecule represents an intriguing scaffold for the development of novel therapeutic agents.

References

- Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. Available at: [\[Link\]](#).

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- [2. guidechem.com \[guidechem.com\]](#)
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